N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that features a quinoline core structure
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c1-32-18-10-12-19(13-11-18)33(30,31)22-14-27(21-5-3-2-4-20(21)24(22)29)15-23(28)26-17-8-6-16(25)7-9-17/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPBBJVRFISVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Acetamide Formation: The final step involves the reaction of the sulfonylated quinoline with 4-fluoroaniline under acylation conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Properties
The compound has been studied for its potential as a pharmacological agent with various biological activities. Notably, it has shown promise in the following areas:
- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit antimicrobial properties. The sulfonamide functional group in the compound may enhance its interaction with bacterial enzymes, potentially leading to effective antimicrobial activity .
- Anticancer Potential : Compounds containing quinoline structures are known for their anticancer properties. Studies have suggested that modifications to the quinoline core can lead to enhanced cytotoxicity against various cancer cell lines . The specific structure of N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide may contribute to this effect through mechanisms involving apoptosis and cell cycle arrest.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several steps that can be optimized for yield and purity. The structure-activity relationship (SAR) studies are crucial for understanding how different substituents affect the biological activity of the compound.
Table 1: Structure-Activity Relationships of Related Compounds
| Compound | R Group | pEC50 | Activation Factor @100 µM |
|---|---|---|---|
| 1 | 2-thiophenyl-SO2 | 5.30±0.14 | 2.30±0.18 |
| 2 | H | 4.05±0.40 | 1.35±0.51 |
| 3 | Me | 1.49 | - |
| 4 | Et | 1.21 | - |
| 5 | Ph | (0.93) b | - |
This table summarizes the impact of various substituents on the pharmacological activity of related compounds, indicating that specific modifications can significantly enhance or diminish activity .
Biological Mechanisms
The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may interact with various cellular pathways:
- Inhibition of Enzymatic Activity : The presence of the sulfonamide group suggests potential inhibition of enzymes involved in critical metabolic pathways, which could be leveraged for therapeutic benefits against diseases like cancer or bacterial infections.
- Modulation of Signaling Pathways : Research indicates that quinoline derivatives can modulate signaling pathways such as those involving protein kinases and phosphatases, which are integral to cell growth and survival .
Case Studies and Research Findings
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Anticancer Studies : A study demonstrated that a related quinoline derivative exhibited significant growth inhibition in human breast cancer cell lines, suggesting a similar potential for this compound .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial effects of sulfonamide-containing quinolines against resistant bacterial strains, indicating a promising direction for further exploration with this compound .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. This makes it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)benzamide
- 4-fluorophenyl 4-methoxyphenyl sulfone
- N-(4-fluorophenyl)-N’-(4-methoxyphenyl)urea
Uniqueness
N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific quinoline core structure combined with the sulfonyl and acetamide functionalities. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C26H23FN2O5S
- Molecular Weight : 494.54 g/mol
- IUPAC Name : this compound
This structure includes a fluorinated phenyl group and a sulfonamide moiety, which are critical for its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown potential as an anticancer agent. Studies on similar quinoline derivatives have indicated that modifications in the structure can enhance their efficacy against various cancer cell lines. The presence of the methoxybenzenesulfonyl group may contribute to its cytotoxic effects by interfering with cellular signaling pathways involved in tumor growth.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression and inflammation. For instance, it may act as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Pharmacological Applications
The unique structure of this compound suggests various pharmacological applications:
- Cancer Therapy : Due to its anticancer properties, further development could lead to new treatments for lung cancer and other malignancies.
- Anti-inflammatory Agents : Its ability to inhibit MMPs may also position it as a candidate for treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the quinolin-4-one core. A representative approach includes:
Sulfonylation : Reacting 4-oxo-1,4-dihydroquinoline with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group at position 2.
Acetylation : Coupling the sulfonylated intermediate with N-(4-fluorophenyl)acetamide using a coupling agent like EDCI/HOBt or DCC in anhydrous DMF.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or acetonitrile.
- Characterization : Confirm structure via -NMR (aromatic protons at δ 7.2–8.5 ppm, sulfonyl group resonance), -NMR, and HRMS. Reference synthetic protocols for analogous sulfonamide-acetamide hybrids .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure, including sulfonyl group geometry and intermolecular interactions (e.g., hydrogen bonds between acetamide NH and sulfonyl O). Use SHELXL for refinement, ensuring R-factor < 5% .
- NMR Spectroscopy : -NMR confirms regioselectivity of sulfonylation (absence of byproducts) and -NMR verifies the 4-fluorophenyl moiety.
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and S=O (1150–1250 cm) validate functional groups .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (IC determination).
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293, HepG2) to establish selectivity indices.
- Solubility and Stability : Perform HPLC-UV analysis in PBS (pH 7.4) and simulated gastric fluid to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions (e.g., over-sulfonylation)?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize reaction parameters (temperature, stoichiometry, solvent polarity). For example, microwave-assisted synthesis at 80°C reduces reaction time and byproduct formation .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track sulfonylation progress in real time, enabling rapid adjustment of reagent ratios.
- Catalysis : Explore Brønsted acid catalysts (e.g., p-TsOH) to enhance regioselectivity .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement.
- Metabolite Screening : Use LC-MS to identify oxidative or hydrolytic degradation products that may interfere with activity.
- Structural Dynamics : Perform molecular dynamics (MD) simulations to assess conformational flexibility in different solvent environments (e.g., aqueous vs. DMSO) .
Q. What computational strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., sulfonyl group binding to ATP pockets in kinases).
- QSAR Modeling : Train machine learning models on analogs with reported IC values, focusing on descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for fluorophenyl vs. chlorophenyl analogs to guide substituent optimization .
Q. How can crystallographic data inform the design of derivatives with improved solubility?
- Methodological Answer :
- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., π-π stacking of the quinoline ring) that contribute to low aqueous solubility.
- Salt/Cocrystal Formation : Screen with GRAS (Generally Recognized as Safe) counterions (e.g., sodium, lysine) using slurry or grinding methods.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide nitrogen, guided by steric parameters from crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
